

FXIa-IN-10: A Novel Antithrombotic Agent - A Technical Guide

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Compound of Interest

Compound Name: FXIa-IN-10

Cat. No.: B10830945

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Introduction

FXIa-IN-10, also identified as compound 3f in primary literature, is a potent and orally bioavailable small molecule inhibitor of activated Factor XI (FXIa).^{[1][2]} As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa has emerged as a promising target for novel anticoagulants. Inhibition of FXIa is hypothesized to reduce the risk of thrombosis while maintaining hemostasis, thereby offering a safer therapeutic window compared to conventional anticoagulants. This technical guide provides a comprehensive overview of the preclinical data and experimental protocols associated with **FXIa-IN-10**, designed to support further research and development in the field of antithrombotic therapy.

Core Data Summary

Table 1: In Vitro Potency and Selectivity of FXIa-IN-10

Target	K _i (nM)	Assay Type	Source
FXIa	0.17	Enzymatic Assay	^{[1][2]}

Note: Further selectivity data against other serine proteases is detailed in the primary publication's supplementary materials.

Table 2: Pharmacokinetic Profile of FXIa-IN-10 in Preclinical Species

Species	Dose (mg/kg)	Route	Bioavailability (%)	T _{1/2} (h)	Clearance (mL/min/kg)	Vd _{ss} (L/kg)	AUC (μM·h)	Source
Rat	2 (IV) / 10 (PO)	IV/PO	36.4	1.4 ± 0.0	10.7 ± 1.8	0.8 ± 0.1	5.5 ± 1.0 (IV), 10.0 ± 2.4 (PO)	[2]
Dog	-	PO	80.5	-	-	-	-	[1]
Monkey	1 (IV) / 5 (PO)	IV/PO	43.0	1.0 ± 0.4	25.6 ± 4.0	1.5 ± 0.4	1.1 ± 0.2 (IV), 2.5 ± 0.3 (PO)	[2]

Data presented as mean ± standard deviation where available. The compound was dosed as a free base. IV vehicle: 20% HPβCD; PO vehicle: 10% ethanol, 70% PEG-400, 20% water. Data were derived from three animals per study.[2]

Table 3: In Vivo Efficacy of FXIa-IN-10 in a Rabbit Arteriovenous (AV) Shunt Thrombosis Model

Dose (mg/kg, bolus + infusion)	Route	Antithrombotic Effect	Source
1.7 + 2.0	IV	Dose-dependent reduction in thrombus weight	[2]
8.5 + 10.0	IV	Dose-dependent reduction in thrombus weight	[2]

Experimental Protocols

FXIa Inhibition Assay

The potency of **FXIa-IN-10** was determined using a biochemical assay that measures the enzymatic activity of human FXIa. The general protocol is as follows:

- Reagents and Materials:
 - Human activated Factor XI (FXIa)
 - Fluorogenic substrate specific for FXIa
 - Assay buffer (e.g., Tris-based buffer at physiological pH containing salts and a carrier protein like BSA)
 - **FXIa-IN-10** (dissolved in a suitable solvent, e.g., DMSO)
 - Microplate reader capable of fluorescence detection
- Procedure:
 1. A solution of human FXIa is pre-incubated with varying concentrations of **FXIa-IN-10** in the assay buffer in a 96-well plate for a specified period to allow for inhibitor binding.
 2. The enzymatic reaction is initiated by the addition of the FXIa-specific fluorogenic substrate.
 3. The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a microplate reader.
 4. The inhibition constant (K_i) is calculated by fitting the data to the appropriate enzyme inhibition model, typically the Morrison equation for tight-binding inhibitors.

Rabbit Arteriovenous (AV) Shunt Thrombosis Model

The in vivo antithrombotic efficacy of **FXIa-IN-10** was evaluated in a well-established rabbit model of thrombosis.

- Animal Model:
 - Male New Zealand White rabbits.
- Procedure:
 1. Anesthesia is induced and maintained throughout the procedure.
 2. An extracorporeal AV shunt is created by cannulating a carotid artery and a jugular vein. The shunt contains a thrombogenic surface (e.g., a silk thread) to induce thrombus formation.
 3. **FXIa-IN-10** is administered intravenously (IV) as a bolus dose followed by a continuous infusion.^[2] A vehicle control group is also included.
 4. Blood is allowed to circulate through the shunt for a defined period (e.g., 40 minutes).^[2]
 5. After the circulation period, the shunt is removed, and the thrombus formed on the thrombogenic surface is carefully excised and weighed.
 6. The antithrombotic effect is determined by comparing the thrombus weight in the **FXIa-IN-10**-treated groups to the vehicle control group.

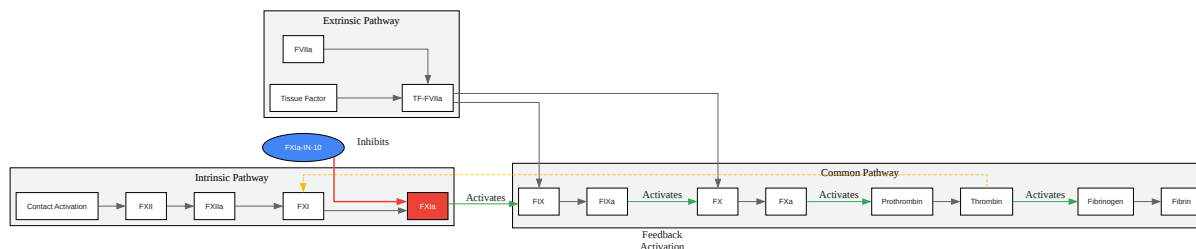
Pharmacokinetic Studies

The oral bioavailability and pharmacokinetic parameters of **FXIa-IN-10** were determined in multiple preclinical species.

- Animal Models:
 - Sprague-Dawley rats
 - Beagle dogs
 - Cynomolgus monkeys
- Procedure:
 1. Animals are fasted overnight prior to dosing.

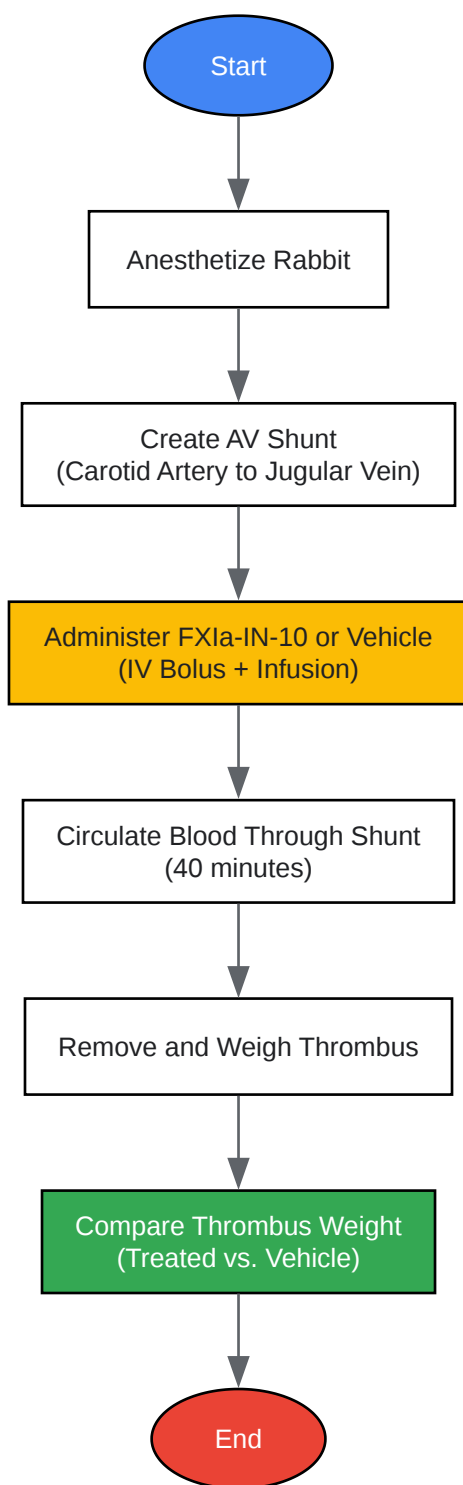
2. For intravenous (IV) administration, **FXIa-IN-10** is formulated in a suitable vehicle (e.g., 20% HP β CD) and administered as a bolus injection.[\[2\]](#)
3. For oral (PO) administration, the compound is formulated in an appropriate vehicle (e.g., 10% ethanol, 70% PEG-400, 20% water) and administered by oral gavage.[\[2\]](#)
4. Serial blood samples are collected at predetermined time points post-dosing.
5. Plasma is separated from the blood samples and stored frozen until analysis.
6. The concentration of **FXIa-IN-10** in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Pharmacokinetic parameters, including half-life ($T_{1/2}$), clearance, volume of distribution ($V_{d_{ss}}$), and area under the curve (AUC), are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as $(AUC_{PO} / AUC_{IV}) \times (Dose_{IV} / Dose_{PO}) \times 100$.

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of **FXIa-IN-10** within the coagulation cascade.



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Caption: Experimental workflow for the rabbit AV shunt thrombosis model.

Conclusion

FXIa-IN-10 is a novel, potent, and orally bioavailable inhibitor of FXIa with demonstrated antithrombotic efficacy in a preclinical model. The data presented in this technical guide, including its in vitro potency, pharmacokinetic profile, and in vivo efficacy, support its potential as a next-generation antithrombotic agent with a potentially improved safety profile. The detailed experimental protocols provided herein are intended to facilitate further investigation and development of **FXIa-IN-10** and other molecules in this promising class of anticoagulants.

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